HTH-01-015 -

HTH-01-015

Catalog Number: EVT-271091
CAS Number:
Molecular Formula: C26H28N8O
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HTH-01-015 (1613724-42-7) is a potent and selective inhibitor of NUAK1, a serine/threonine kinase belonging to the AMPK (AMP-activated protein kinase) family. [, , , ]. This compound exhibits high specificity for NUAK1, with an IC50 of 100 nM, and does not significantly inhibit the activity of a wide range of other kinases, including ten members of the AMPK family. [] HTH-01-015 is widely used as a valuable chemical probe to investigate the biological functions of NUAK1 in various cellular processes. [, , , ]

WZ4003

  • Compound Description: WZ4003 is a potent and selective inhibitor of both NUAK1 and NUAK2 kinases. It exhibits an IC50 of 20 nM for NUAK1 and 100 nM for NUAK2 []. WZ4003 demonstrates high selectivity and does not significantly affect the activity of 139 other tested kinases, including ten AMPK family members []. In cellular assays, WZ4003 effectively inhibits the phosphorylation of MYPT1 at Ser445, a known substrate of NUAK1 []. It also demonstrates biological effects such as inhibiting cell migration and proliferation in MEFs and impairing the invasive potential of U2OS cells, similar to NUAK1 knockout or knockdown [].
Overview

HTH-01-015 is a highly selective inhibitor of the NUAK1 isoform of NUAK kinases, which are involved in various cellular processes including cell migration, proliferation, and survival. This compound has been characterized for its extreme selectivity, inhibiting only NUAK1 with an IC50 value of 100 nM, while showing no significant inhibition of 139 other kinases tested, including members of the AMPK family . HTH-01-015 has been utilized in research to explore the physiological functions of NUAK1 and its role in cancer biology.

Source and Classification

HTH-01-015 is classified as a small molecule kinase inhibitor. It was developed as part of a series of compounds aimed at selectively targeting NUAK kinases, particularly in the context of cancer research. The compound is sourced from various chemical suppliers specializing in biochemical reagents and inhibitors .

Synthesis Analysis

The synthesis of HTH-01-015 involves several steps typical for small molecule development, focusing on optimizing selectivity and potency against the target kinase. Although specific synthetic routes are not detailed in the provided sources, general methods for synthesizing kinase inhibitors often include:

  • Building Blocks: Utilization of commercially available chemical building blocks.
  • Reactions: Common reactions include coupling reactions, cyclizations, and modifications to introduce functional groups that enhance binding affinity to the target kinase.
  • Purification: Purification techniques such as column chromatography or recrystallization are employed to isolate the final product.

Technical details regarding the exact synthetic pathway for HTH-01-015 would require proprietary information typically held by the developers or detailed in specific patent filings.

Molecular Structure Analysis

HTH-01-015 has a defined molecular structure that supports its function as a selective inhibitor. While the exact chemical structure is not explicitly provided in the sources, it is characterized by:

  • Functional Groups: The presence of specific functional groups that facilitate binding to the active site of NUAK1.
  • 3D Conformation: The conformation allows optimal interaction with the kinase's binding pocket.

Data regarding its molecular weight, solubility, and other structural characteristics can be obtained from supplier databases or chemical characterization studies.

Chemical Reactions Analysis

HTH-01-015 participates in specific biochemical reactions primarily involving the inhibition of phosphorylation processes. The compound inhibits the phosphorylation of MYPT1 (myosin phosphatase-targeting subunit 1) at Ser445, which is a well-characterized substrate for NUAK1 .

Technical Details:

  • Inhibition Mechanism: The compound competes with ATP for binding at the active site of NUAK1, thereby preventing substrate phosphorylation.
  • Assays: Kinase activity assays using radioactive ATP have been employed to quantify its inhibitory effects on NUAK1 activity.
Mechanism of Action

The mechanism by which HTH-01-015 exerts its effects involves:

  1. Binding to NUAK1: HTH-01-015 selectively binds to NUAK1, blocking its catalytic activity.
  2. Inhibition of MYPT1 Phosphorylation: This binding prevents NUAK1 from phosphorylating MYPT1 at Ser445, which is crucial for various cellular processes including cell migration and proliferation.
  3. Impact on Cellular Functions: In vitro studies show that treatment with HTH-01-015 leads to reduced cell migration and proliferation in various cancer cell lines such as U2OS and MEF (mouse embryonic fibroblast) cells .
Physical and Chemical Properties Analysis

HTH-01-015 possesses physical and chemical properties that are essential for its function as a kinase inhibitor:

  • Solubility: Limited solubility in aqueous solutions; recommended to be warmed or sonicated for higher concentrations.
  • Stability: Stock solutions can be stored below -20°C for several months without significant degradation.

Relevant data such as melting point, boiling point, and specific solubility metrics would typically be provided by chemical suppliers or through empirical studies.

Applications

HTH-01-015 has several scientific applications:

  1. Cancer Research: Used extensively to study the role of NUAK1 in cancer cell biology, particularly regarding cell migration and invasion.
  2. Biochemical Assays: Employed in assays to measure kinase activity and substrate phosphorylation.
  3. Therapeutic Potential: Investigated as a potential therapeutic agent targeting cancers with aberrant NUAK1 signaling pathways.
Chemical and Structural Characterization of HTH-01-015

Molecular Structure and Physicochemical Properties

HTH-01-015 (chemical name: 5,13-Dihydro-4,5,13-trimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-naphtho[2,3-e]pyrimido[5,4-b][1,4]diazepin-6-one) is a small-molecule inhibitor with the empirical formula C₂₆H₂₈N₈O and a molecular weight of 468.55 g/mol [2] [10]. Its core structure features a naphthopyrimidodiazepinone scaffold linked to a 4-(4-amino-1H-pyrazol-1-yl)piperidine moiety, enabling targeted interactions with the NUAK1 kinase domain. Key physicochemical properties include:

  • Solubility: Moderately soluble in DMSO (58–100 mg/mL) and ethanol (30–47 mg/mL), but insoluble in aqueous buffers [1] [7].
  • Stability: Stable at -20°C for long-term storage, with solutions in DMSO retaining integrity for ≤6 months at -80°C [7].
  • Thermodynamic parameters: Boiling point of 759.6±70.0°C and predicted density of 1.41 g/cm³ [10].

Table 1: Physicochemical Profile of HTH-01-015

PropertyValueConditions
Molecular Weight468.55 g/mol
CAS Number1613724-42-7
Solubility in DMSO58–100 mg/mL (123.8–213.4 mM)Fresh, anhydrous DMSO
Solubility in Ethanol30–47 mg/mL (64.0–100.3 mM)Room temperature
LogP1.78Predicted
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization Strategies

The synthesis of HTH-01-015 evolved from structure-activity relationship (SAR) studies of the pan-NUAK inhibitor WZ4003. Key optimization steps included:

  • Scaffold simplification: Removal of a methoxy group from WZ4003’s methoxybenzene ring (B-ring) to reduce metabolic liabilities while retaining potency [6].
  • Heterocyclic modifications: Introduction of a methyl group on the pyrimidine ring enhanced hydrophobic packing in NUAK1’s ATP-binding pocket [6].
  • Reductive amination: The final step involved coupling the piperidine-containing fragment with the tricyclic core via nucleophilic aromatic substitution (SNAr) [6].The derivative 9q (later named HTH-01-015) emerged as the lead compound, exhibiting 2.3-fold greater anti-proliferative activity against colorectal cancer cells than WZ4003 [6].

Table 2: Key Structural Modifications from WZ4003 to HTH-01-015

FeatureWZ4003HTH-01-015Impact
B-ring substitutionMethoxybenzeneBenzeneReduced steric hindrance
A-ringN-Methylpiperazine4-(1H-pyrazol-4-yl)piperidineEnhanced kinase selectivity
IC₅₀ against NUAK120 nM100 nMRetained target inhibition
Antiproliferative activityModerateSuperior (vs. colorectal cancer)Improved therapeutic index

Computational Modeling of NUAK1 Binding Interactions

HTH-01-015 achieves NUAK1 inhibition through competitive binding at the ATP pocket. Computational analyses reveal:

  • Critical hydrogen bonds: The pyrazole-amino group forms dual H-bonds with Val96 and Ala195 in NUAK1’s hinge region, while the carbonyl oxygen interacts with Lys63 [3] [8].
  • Hydrophobic enclosures: The naphthyl moiety occupies a hydrophobic cleft formed by Leu74, Phe100, and Leu173, explaining its >100-fold selectivity over NUAK2 (IC₅₀ >10 μM) [4] [8].
  • Resistance mutation analysis: An A195T mutation in NUAK1 disrupts hydrogen bonding, increasing HTH-01-015’s IC₅₀ to >5 μM without affecting basal kinase activity [4] [8]. This residue’s role was confirmed via molecular dynamics simulations showing decreased binding stability.

Table 3: Binding Interactions of HTH-01-015 with NUAK1

Interaction TypeResidues InvolvedEnergetic Contribution (ΔG, kcal/mol)
Hydrogen bondingVal96, Ala195, Lys63-3.2 to -4.1
Hydrophobic packingLeu74, Phe100, Leu173-2.8
Van der WaalsIle98, Gly99-1.5
Mutant (A195T) effects
Wild-type IC₅₀100 nM
A195T mutant IC₅₀>5 μM50-fold increase

The exceptional selectivity of HTH-01-015 is evidenced by its minimal inhibition of 139 other kinases, including all ten AMPK family members [3] [4]. This precision stems from steric exclusion from NUAK2’s deeper ATP pocket and electrostatic repulsion with its unique Asp149 residue [8].

Compound Synonyms and Identifiers

SynonymIdentifier Type
5,13-Dihydro-4,5,13-trimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-naphtho[2,3-e]pyrimido[5,4-b][1,4]diazepin-6-oneSystematic name
1613724-42-7CAS Registry
HTH 01-015Supplier catalog
CHSDJDLAKKAWCI-UHFFFAOYSA-NInChIKey

Properties

Product Name

HTH-01-015

IUPAC Name

2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one

Molecular Formula

C26H28N8O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31)

InChI Key

CHSDJDLAKKAWCI-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C

Solubility

Soluble in DMSO

Synonyms

HTH-01-015; HTH01-015; HTH 01-015; HTH-01015; HTH01015; HTH 01015.

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.